molecular formula C22H22N2O4 B1277645 (R)-Ambrisentan CAS No. 1007358-76-0

(R)-Ambrisentan

Número de catálogo B1277645
Número CAS: 1007358-76-0
Peso molecular: 378.4 g/mol
Clave InChI: OUJTZYPIHDYQMC-IBGZPJMESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ambrisentan is a medication that functions as an endothelin receptor antagonist (ERA), specifically targeting the endothelin type A receptor (ETAR). It has been approved for the treatment of pulmonary arterial hypertension (PAH), a condition characterized by high blood pressure in the arteries of the lungs. Endothelin (ET) is a potent vasoconstrictor that contributes to the pathophysiology of PAH by promoting vasoconstriction and proliferation of vascular smooth muscle cells. Ambrisentan's selective inhibition of the ETA receptor helps to mitigate these effects, leading to an improvement in functional capacity and pulmonary hemodynamics in patients with PAH .

Synthesis Analysis

The synthesis of ambrisentan is not explicitly detailed in the provided papers. However, the analysis of its enantiomers, which are the different chiral forms of the molecule, is crucial for ensuring the purity and efficacy of the drug. A rapid and sensitive high-performance liquid chromatography (HPLC) method has been developed to separate and quantify the enantiomers of ambrisentan, which is essential for the production of enantiopure active pharmaceutical ingredients .

Molecular Structure Analysis

The molecular structure of ambrisentan allows it to selectively bind to the ETA receptor. While the papers provided do not delve into the molecular structure analysis, the selective action of ambrisentan suggests a structure that is complementary to the ETA receptor, enabling it to effectively block the receptor's interaction with endothelin .

Chemical Reactions Analysis

Ambrisentan's stability and reactivity under various conditions have been studied to ensure its safety and efficacy. The drug has been subjected to stress conditions such as hydrolysis, oxidation, photolysis, and thermal degradation. These studies are crucial for understanding the chemical reactions that ambrisentan may undergo and for developing a stability-indicating method to monitor these changes. Significant degradation was observed under hydrolytic stress, highlighting the importance of proper storage and handling of the drug .

Physical and Chemical Properties Analysis

The physical and chemical properties of ambrisentan have been characterized using various analytical methods. A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the determination of ambrisentan and its degradation products. This method provides insights into the drug's stability profile and is essential for quality control during the manufacturing process. The analytical performance of the method has been validated, confirming its reliability for the determination of ambrisentan in pharmaceutical dosage forms .

Aplicaciones Científicas De Investigación

Commercial Impact in Drug Development

Ambrisentan, used as an example, illustrates the significant commercial impact of incorporating real-world evidence (RWE) in clinical trials. The incorporation of RWE in the drug development process, specifically at phases II to IV, can expedite medication adoption and market launch. In the case of ambrisentan, this approach potentially reduced the time to launch by 2.5-3.0 years, which benefitted approximately 9% of patients in terms of survival. The study highlights the importance of generating RWE for regulatory approval, emphasizing its potential to enhance overall survival rates and financial returns (Jandhyala, 2023).

Analytical Methods and Stability Studies

The stability and quality control of ambrisentan tablets were explored using an ultra-performance liquid chromatography-photodiode array (UPLC-PDA) method. This method demonstrated specificity, linearity, accuracy, and precision, and identified a main degradation product via UPLC-MS/MS. Such analytical methods are crucial for maintaining drug quality and ensuring effective treatment (Ortigara, Steppe, & Garcia, 2019).

Solubility and Bioavailability Enhancement

Research on improving the solubility and bioavailability of ambrisentan, a key challenge due to its poor water solubility, was conducted. A study utilized Daucus carota extract as a natural carrier in a solid dispersion technique, demonstrating enhanced solubility and oral bioavailability. This approach is significant for the formulation of more effective dosage forms of ambrisentan (Deshmane et al., 2018).

Pharmacokinetics and Microbial Transformation

The pharmacokinetics of ambrisentan, including its total and unbound concentrations in human plasma, were investigated. The study developed an assay for quantification using ultra-performance liquid chromatography coupled to mass spectrometry, contributing to our understanding of its pharmacokinetics and plasma protein binding properties (García-Martínez et al., 2018). Additionally, the microbial transformation of ambrisentan to its glycosides by Cunninghamella elegans was studied, offering insights into alternative metabolic pathways and green chemistry applications (Sponchiado et al., 2019).

Novel Drug Delivery Systems

Innovative drug delivery systems for ambrisentan were explored to address its limited oral administration due to poor solubility. A study on lipid-core nanocapsules as a delivery system demonstrated significant improvement in pulmonary arterial hypertension treatment efficacy, highlighting the potential of nanotechnology in drug delivery (Zancan et al., 2021).

Anti-Tumor Effects

The potential anti-tumor effects of ambrisentan were investigated, revealing its ability to inhibit cancer cell migration, invasion, and metastasis. This suggests a new therapeutic application for ambrisentan beyond its current use in treating pulmonary arterial hypertension (Kappes et al., 2020).

Enhanced Pharmaceutical Forms

Efforts to enhance the pharmaceutical properties of ambrisentan included the development of a cocrystal with syringic acid using mechanochemistry. This novel solid form showed improved aqueous solubility, dissolution rate, and in vivo pharmacokinetics, demonstrating the value of cocrystallization in drug formulation (Haneef & Chadha, 2020).

Direcciones Futuras

: The Comprehensive R Archive Network (CRAN) : SARTools: A DESeq2- and EdgeR-Based R Pipeline for Comprehensive … - PLOS : QCA with R: A Comprehensive Resource | SpringerLink : RnBeads 2.0: comprehensive analysis of DNA methylation data : Download R-4.3.3 for Windows - The Comprehensive R Archive Network

Propiedades

IUPAC Name

(2R)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJTZYPIHDYQMC-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)O[C@@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Ambrisentan

CAS RN

1007358-76-0
Record name Ambrisentan, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1007358760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMBRISENTAN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1BX7HE63A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Ambrisentan
Reactant of Route 2
Reactant of Route 2
(R)-Ambrisentan
Reactant of Route 3
(R)-Ambrisentan
Reactant of Route 4
(R)-Ambrisentan
Reactant of Route 5
(R)-Ambrisentan
Reactant of Route 6
(R)-Ambrisentan

Citations

For This Compound
47
Citations
MS Buckley, LM Wicks, RL Staib… - Expert Opinion on …, 2011 - Taylor & Francis
Introduction: Pulmonary arterial hypertension (PAH) is a life-threatening and progressive disease characterized by increasing pulmonary vascular resistance leading to right ventricular …
Number of citations: 17 www.tandfonline.com
SM Elshaboury, JR Anderson - Patient preference and adherence, 2013 - Taylor & Francis
Pulmonary arterial hypertension (PAH) is a progressive disease of the pulmonary vasculature that is associated with severe functional impairment and a poor prognosis. Ambrisentan is …
Number of citations: 22 www.tandfonline.com
CD Vizza, F Fedele, B Pezzuto… - Expert opinion on drug …, 2012 - Taylor & Francis
Introduction: Pulmonary arterial hypertension (PAH) is characterized by an increase in pulmonary vascular resistance, which can lead to right heart failure and death. Endothelin-1 …
Number of citations: 28 www.tandfonline.com
H Mustafa - 2016 - repository-tnmgrmu.ac.in
INTRODUCTION: Chromatographic Techniques:IUPAC has defined chromatography as; “Methods used primarily for the separation of the components of a sample, in which the …
Number of citations: 1 repository-tnmgrmu.ac.in
Z Safdar - Vascular Health and Risk Management, 2011 - Taylor & Francis
Introduction: Currently available endothelin receptor antagonists for treating pulmonary arterial hypertension block either the endothelin (ET) receptor A or both A and B receptors. …
Number of citations: 17 www.tandfonline.com
S Krait, M Douša, GKE Scriba - Chromatographia, 2016 - Springer
A quality by design approach utilizing experimental design methodologies was applied to develop a CE method to evaluate the enantiomeric purity of (S)-ambrisentan, a selective …
Number of citations: 20 link.springer.com
R Nirogi, V Kandikere, P Komarneni… - Biomedical …, 2012 - Wiley Online Library
… The S-enantiomer of ambrisentan is most active and the in vivo inversion of S-ambrisentan to R-ambrisentan is negligible. Ambrisentan has been shown to improve exercise capacity, …
J Venitz, J Zack, H Gillies, M Allard… - The Journal of …, 2012 - Wiley Online Library
The authors review the basic pharmacology and potential for adverse drug‐drug interactions (DDIs) of bosentan and ambrisentan, the 2 endothelin receptor antagonists currently …
Number of citations: 78 accp1.onlinelibrary.wiley.com
M Douša, P Gibala - Journal of separation science, 2012 - Wiley Online Library
A sensitive, specific, and rapid high‐performance liquid chromatography ( HPLC ) method for the determination of ambrisentan enantiomers has been developed and validated. Six …
B Pasquini, F Melani, C Caprini, M Del Bubba… - … of Pharmaceutical and …, 2017 - Elsevier
… The optimized separation system was based on the addition of SDS and γCyD to borate buffer and was essential for obtaining the separation of S-AMB, its enantiomer R-ambrisentan (R…
Number of citations: 20 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.